2-Methoxyquinolin-5-amine
CAS No.: 5573-99-9
Cat. No.: VC7981001
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5573-99-9 |
---|---|
Molecular Formula | C10H10N2O |
Molecular Weight | 174.2 g/mol |
IUPAC Name | 2-methoxyquinolin-5-amine |
Standard InChI | InChI=1S/C10H10N2O/c1-13-10-6-5-7-8(11)3-2-4-9(7)12-10/h2-6H,11H2,1H3 |
Standard InChI Key | YNOKAQICKKMEPH-UHFFFAOYSA-N |
SMILES | COC1=NC2=CC=CC(=C2C=C1)N |
Canonical SMILES | COC1=NC2=CC=CC(=C2C=C1)N |
Introduction
Structural and Molecular Characteristics
Quinoline derivatives share a bicyclic aromatic structure comprising a benzene ring fused to a pyridine ring. In 2-methoxyquinolin-5-amine, the methoxy (-OCH₃) and amine (-NH₂) groups introduce electron-donating and electron-withdrawing effects, respectively, influencing reactivity and intermolecular interactions. The molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol.
Substituent Effects
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Methoxy Group (2-position): Enhances electron density at adjacent positions, facilitating electrophilic substitution reactions .
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Amine Group (5-position): Acts as a directing group in metal-catalyzed C–H activation, enabling regioselective functionalization .
Synthetic Pathways
While no direct synthesis of 2-methoxyquinolin-5-amine is documented, methodologies for analogous quinoline derivatives suggest feasible routes:
Cyclization of Aniline Derivatives
A common approach involves cyclizing substituted anilines with β-ketoesters under acidic conditions. For example, 5-aminoquinoline derivatives are synthesized via Skraup or Doebner-von Miller reactions, with methoxy groups introduced through nucleophilic substitution or Ullmann-type couplings .
Nitration and Reduction Sequences
A patent describing 2-methoxy-5-aminopyridine synthesis (CN105523995A) outlines a nitration-reduction strategy :
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Nitration: 2-Chloro-5-nitropyridine undergoes methoxylation using sodium methoxide in methanol.
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Reduction: Catalytic hydrogenation (10% Pd/C, H₂) reduces the nitro group to an amine.
Adapting this protocol to quinoline systems could yield 2-methoxyquinolin-5-amine, though steric and electronic differences may necessitate optimization.
Table 1: Comparative Synthesis Parameters for Methoxy-Amino Heterocycles
Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) |
---|---|---|---|---|
2-Methoxy-5-aminopyridine | 2-Chloro-5-nitropyridine | NaOCH₃, Pd/C, H₂ | 92.55 | 98.93 |
8-Methoxyquinolin-5-amine | 5-Chloro-2-nitroaniline | CAN, NH₃ | 57.27* | 98.78 |
*Total recovery including intermediates.
Biological Activity and Mechanisms
Quinoline derivatives exhibit broad bioactivity, with substituent positioning critically influencing pharmacological profiles.
Anticancer Properties
Quinoline-based compounds often target the PI3K/AKT/mTOR pathway, inducing apoptosis in cancer cells. The amine group at the 5-position may chelate metal ions, enhancing DNA intercalation or topoisomerase inhibition.
Industrial and Synthetic Applications
Directed C–H Functionalization
5-Methoxyquinolin-8-amine serves as a transient directing group in C(sp³)–H activation, enabling pyrrolidinone synthesis . By analogy, 2-methoxyquinolin-5-amine could facilitate analogous transformations, with the methoxy group modulating steric accessibility.
Material Science
Quinoline derivatives are precursors for dyes and OLED materials. The electron-rich methoxy group in 2-methoxyquinolin-5-amine may improve luminescence efficiency or charge transport properties.
Stability and Environmental Considerations
Quinoline derivatives are sensitive to pH and temperature. Accelerated stability studies on 8-methoxyquinolin-5-amine indicate decomposition above 60°C, suggesting that 2-methoxy analogs require inert storage conditions.
Research Gaps and Future Directions
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Synthetic Optimization: Develop quinoline-specific nitration-reduction protocols to improve yields.
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Biological Screening: Evaluate 2-methoxyquinolin-5-amine against malaria and cancer cell lines.
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Computational Modeling: Predict binding affinities for kinase targets using DFT or molecular docking.
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